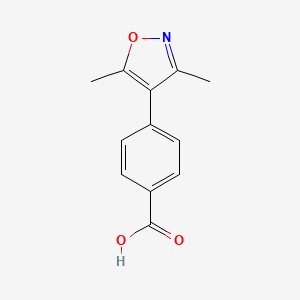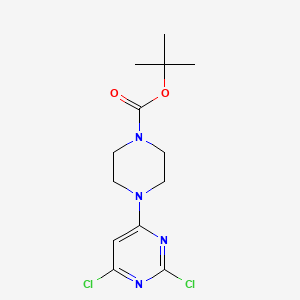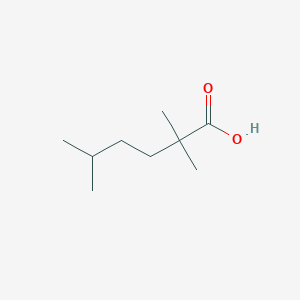
4-(3,5-Dimethylisoxazol-4-yl)benzoic acid
Übersicht
Beschreibung
“4-(3,5-Dimethylisoxazol-4-yl)benzoic acid” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in various studies . For instance, one study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylisoxazol-4-yl)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C . The InChI representation is 1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The predicted melting point is 156.46°C, and the predicted boiling point is approximately 444.6°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is n20D 1.57 . The predicted pKa value is 4.37 .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
The compound 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has been a subject of study in the synthesis and crystal structure analysis. For instance, research conducted by Long et al. (2019) synthesized a derivative of this compound, specifically 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol, and characterized it using spectroscopy and single-crystal X-ray diffraction. The study also employed Density Functional Theory (DFT) to calculate the optimized structure of the molecule, revealing a close match between the crystal structures determined by X-ray diffraction and DFT calculations (Long et al., 2019).
Applications in Antibacterial and Antitubercular Agents
Another significant application of derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is in the development of potential antibacterial and antitubercular agents. A study by Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems from them. These compounds were evaluated for their in vitro antibacterial activity against various bacteria and screened for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited very good antibacterial and antitubercular activities (Joshi et al., 2008).
Inflammation Inhibition Properties
Compounds derived from 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid have also shown promising inflammation inhibition properties. Chen et al. (2008) isolated new benzoic acid derivatives and acetophenones from the fruits of Melicope semecarpifolia and found that some compounds exhibited potent inhibition on superoxide anion generation and elastase release by human neutrophils, indicating potential anti-inflammatory properties (Chen et al., 2008).
Metal Complex Formation
The compound has also been studied in the context of metal complex formation. Steinhauser et al. (2005) investigated complex formation of a related ligand with Fe(III) and Fe(II), providing insights into the stability and redox properties of various Fe complexes. This research has implications for understanding the potential involvement of these complexes in generating oxidative stress (Steinhauser et al., 2005).
Zukünftige Richtungen
The compound and its derivatives have shown potential in cancer therapy, particularly in the treatment of breast cancer . The development of novel therapeutic agents with different mechanisms of action as alternatives to traditional chemotherapy is a pressing need and has significant clinical value .
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMOSFOLPYNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571907 | |
| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylisoxazol-4-yl)benzoic acid | |
CAS RN |
212515-76-9 | |
| Record name | 4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)





![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
